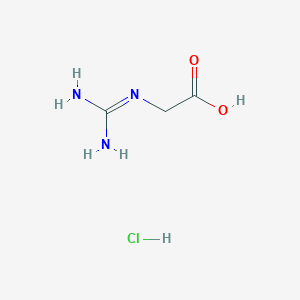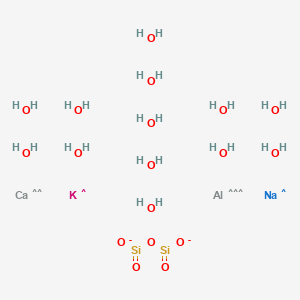
Pyridoxine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxine-4-thiol, also known as P4T, is a sulfur-containing derivative of vitamin B6. It is a relatively new compound that has gained much attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of Pyridoxine-4-thiol is not fully understood, but it is believed to be related to its ability to scavenge free radicals and reduce oxidative stress. It has also been shown to modulate various signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Pyridoxine-4-thiol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that Pyridoxine-4-thiol can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to enhance plant growth and increase crop yield by improving nutrient uptake and photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pyridoxine-4-thiol in lab experiments is its relatively low toxicity and high solubility in water. It is also stable under a wide range of pH and temperature conditions. However, one limitation is its relatively high cost compared to other antioxidants and plant growth regulators.
Orientations Futures
There are many potential future directions for research on Pyridoxine-4-thiol. In medicine, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. In agriculture, more research is needed to optimize its use as a plant growth regulator and to investigate its potential for improving crop yield under different environmental conditions. In industry, Pyridoxine-4-thiol could be further explored as a catalyst for various chemical reactions. Overall, Pyridoxine-4-thiol is a promising compound with many potential applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of Pyridoxine-4-thiol involves the reaction of pyridoxine with thionyl chloride and sodium sulfide in the presence of methanol. The product is then purified through a series of recrystallization and column chromatography steps. The yield of Pyridoxine-4-thiol is typically around 60-70%.
Applications De Recherche Scientifique
Pyridoxine-4-thiol has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, Pyridoxine-4-thiol has been studied for its ability to enhance plant growth and improve crop yield. In industry, it has been used as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
13983-23-8 |
|---|---|
Nom du produit |
Pyridoxine-4-thiol |
Formule moléculaire |
C8H11NO2S |
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO2S/c1-5-8(11)7(4-12)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3 |
Clé InChI |
CCHVGALCLWNIJX-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CS)CO |
SMILES canonique |
CC1=NC=C(C(=C1O)CS)CO |
Autres numéros CAS |
13983-23-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





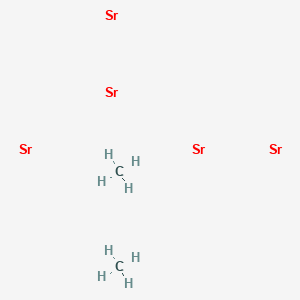
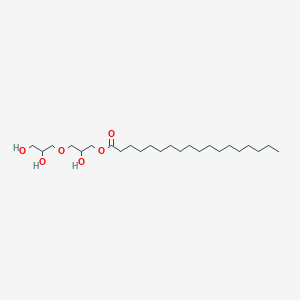
![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)

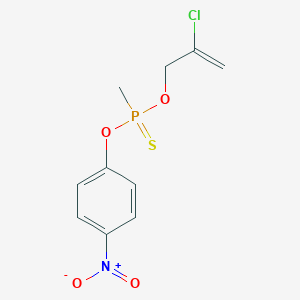
![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
